molecular formula C16H17N3O3S B5730979 N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea

N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea

Cat. No. B5730979
M. Wt: 331.4 g/mol
InChI Key: ZNANLANCJNZQSU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea, also known as MNPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPT is a thiourea derivative that has been synthesized through a multistep process involving the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-phenylethylamine followed by the addition of thiourea.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells against oxidative damage. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. This compound has also been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, this compound has some limitations for lab experiments. It is insoluble in water and has poor solubility in most organic solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of this compound as a plant growth regulator and insecticide. Further studies are also needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-phenylethylamine in the presence of acetic acid and sodium acetate to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine, which is further reacted with thiourea in the presence of hydrochloric acid to give this compound. The reaction scheme is shown below:

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. This compound has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have potential as a plant growth regulator and as an insecticide.

properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-15-8-7-13(19(20)21)11-14(15)18-16(23)17-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNANLANCJNZQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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